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## In-Depth Technical Guide to NIR-641 Nsuccinimidyl ester: Properties and Applications

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Compound of Interest

Compound Name: NIR-641 N-succinimidyl ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and spectral properties of NIR-641 N-succinimidyl (NHS) ester, a near-infrared (NIR) fluorescent dye. Detailed experimental protocols for its use in labeling biomolecules and a workflow for in vivo cell tracking are also presented to facilitate its application in research and drug development.

## **Core Chemical Properties**

NIR-641 NHS ester is an amine-reactive fluorescent dye belonging to the cyanine family. The N-succinimidyl ester functional group allows for covalent conjugation to primary amines on biomolecules, such as the lysine residues of proteins and antibodies, forming stable amide bonds. Its fluorescence in the near-infrared spectrum makes it an ideal probe for in vivo imaging applications, benefiting from reduced tissue autofluorescence and deeper tissue penetration compared to visible light fluorophores.



Property	Value	Reference
Chemical Formula	C37H44CIN3O4	[1][2]
Molecular Weight	630.22 g/mol	[1][2]
CAS Number	190714-26-2	[1][2]
Alternate Names	NIR-641 NHS ester, IC5-OSu	[1][3]
Solubility	Soluble in organic solvents (DMSO, DMF)	[4][5][6]
Storage Conditions	Store at -20°C, protected from light and moisture	[7]

## **Spectral Properties**

The spectral characteristics of **NIR-641 N-succinimidyl ester** and its close analog, VivoTag 680XL, are crucial for designing fluorescence imaging experiments.

Property	Value	Reference
Excitation Maximum (λex)	~668 nm	[8][9]
Emission Maximum (λem)	~688 nm	[8][9]
Molar Extinction Coefficient (ε)	~210,000 M <sup>-1</sup> cm <sup>-1</sup>	[8][9]
Quantum Yield (Φ)	Not readily available	

Note: Data for Excitation Maximum, Emission Maximum, and Molar Extinction Coefficient are based on the close analog VivoTag 680XL.

# Experimental Protocols General Protocol for Antibody Labeling with NIR-641 NHS Ester

This protocol provides a general procedure for the covalent labeling of antibodies with NIR-641 NHS ester. Optimization may be required for specific antibodies and applications.



#### Materials:

- Antibody of interest in an amine-free buffer (e.g., PBS)
- NIR-641 N-succinimidyl ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., size-exclusion chromatography)
- Quenching reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

#### Procedure:

- Antibody Preparation:
  - If the antibody solution contains amine-containing stabilizers (e.g., Tris, glycine, BSA), it must be purified by dialysis or desalting into an amine-free buffer like PBS.
  - Adjust the antibody concentration to 1-10 mg/mL in the conjugation buffer.
- Dye Preparation:
  - Allow the vial of NIR-641 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[5]
  - Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye in 100 μL of solvent to create a 10 mg/mL solution.[4]
     This stock solution can be stored at -20°C for 1-2 months.[6]
- Labeling Reaction:
  - Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to antibody. A molar excess of 8-15 fold is often a good starting point for optimal labeling.[6]



- While gently vortexing, add the calculated amount of the dye stock solution dropwise to the antibody solution.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[10]
- Quenching (Optional):
  - To terminate the labeling reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
  - Incubate for an additional 15-30 minutes at room temperature.

#### Purification:

- Separate the labeled antibody from the unreacted dye and byproducts using a sizeexclusion chromatography column pre-equilibrated with PBS.
- Collect the fractions containing the labeled antibody.
- Characterization and Storage:
  - Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for protein) and ~668 nm (for the dye).
  - The protein concentration can be calculated using the following formula to correct for the dye's absorbance at 280 nm: Protein Concentration (M) = [A<sub>280</sub> (A<sub>668</sub> × CF<sub>280</sub>)] / ε\_protein (where CF<sub>280</sub> is the correction factor, which is approximately 0.16 for VivoTag 680XL)[4][8]
  - The dye concentration is calculated as: Dye Concentration (M) =  $A_{668} / \epsilon$  dye[8]
  - The DOL is the ratio of the dye concentration to the protein concentration.
  - Store the purified labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C or -80°C.

## In Vivo Cell Tracking Workflow



NIR-641 NHS ester and its analogs are frequently used for ex vivo labeling of cells for subsequent in vivo tracking. The following workflow outlines the key steps in such an experiment.

Caption: Workflow for in vivo cell tracking using NIR-641 NHS ester.

This workflow begins with the ex vivo labeling of the target cell population. The labeled cells are then administered to the animal model, and their migration, biodistribution, and fate are monitored non-invasively using in vivo near-infrared fluorescence imaging. Finally, ex vivo analysis of tissues can be performed to validate the in vivo imaging findings at a cellular level.

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